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GDF15: A Rising Contender in Cardiovascular
Risk Stratification
An In-depth Comparison with Established Cardiac Markers

Growth differentiation factor 15 (GDF15), a stress-responsive cytokine, is emerging as a potent

prognostic biomarker in cardiovascular disease. This guide provides a comprehensive

comparison of GDF15 against established cardiac markers such as high-sensitivity cardiac

troponin T (hs-cTnT), N-terminal pro-B-type natriuretic peptide (NT-proBNP), and high-

sensitivity C-reactive protein (hs-CRP), offering researchers, scientists, and drug development

professionals a detailed overview of its prognostic capabilities, supported by experimental data

and methodologies.

Prognostic Performance Across Cardiovascular
Conditions
Recent studies have consistently demonstrated that GDF15 provides significant prognostic

information for various cardiovascular events, often independent of and incremental to

traditional biomarkers.

Acute Coronary Syndrome (ACS): In patients with ACS, elevated GDF15 levels are strongly

associated with an increased risk of long-term all-cause death and major adverse

cardiovascular events (MACE).[1] A study involving 358 ACS patients found that GDF15
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concentrations greater than 1800 ng/L were independently associated with all-cause death

(Hazard Ratio [HR] 4.09) and MACE (HR 2.48).[1] The addition of GDF15 to a clinical model

significantly improved the risk prediction for all-cause death.[1] Furthermore, a meta-analysis

has confirmed that high plasma GDF15 levels are associated with an increased risk of mortality

and recurrent myocardial infarction (MI) in ACS patients.[2] Some research suggests GDF15's

prognostic value for MI and stroke is more significant in patients stabilized after recent ACS

rather than during the acute phase.[3]

Chronic Heart Failure (CHF): In the context of chronic heart failure, GDF15 has proven to be a

powerful predictor of adverse outcomes.[4] One study reported that in multivariate analysis,

only left ventricular ejection fraction (LVEF) and GDF15 emerged as independent predictors of

12-month mortality in CHF patients.[4] Another study in patients with advanced chronic heart

failure found GDF15 to be an independent prognostic marker for long-term mortality,

incremental to NT-proBNP.[5] In fact, GDF15 was identified as a more potent predictor of

mortality than NT-proBNP in this high-risk population.[5][6] A meta-analysis of 6,244 CHF

patients showed a 6% increased risk of all-cause mortality for every 1-unit increase in the

natural logarithm of baseline GDF15 concentration.[7]

Coronary Artery Disease (CAD): For patients with stable coronary artery disease, elevated

GDF15 levels are independently associated with an increased risk of MACE and all-cause

death.[8] A meta-analysis including 49,443 CAD patients demonstrated that the highest GDF15

concentrations were significantly associated with an increased risk of all-cause death (HR

2.24), cardiovascular death (HR 2.00), and MI (HR 1.42) after adjusting for clinical

characteristics and other prognostic biomarkers.[9]

Comparative Data on Prognostic Value
The following tables summarize the quantitative data from key studies, comparing the

prognostic performance of GDF15 with established cardiac markers.

Table 1: Prognostic Value of GDF15 in Acute Coronary Syndrome (ACS)
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Study/Coho
rt

Patient
Population

Endpoint
Marker(s)
Compared

Key
Findings
(Hazard
Ratio/C-
index)

Citation

L. Maristany

et al. (2021)

358 ACS

patients

All-Cause

Death

GDF15 vs.

Clinical

Model

GDF15

>1800 ng/L:

HR 4.09.

Addition of

GDF15 to

clinical model

increased

AUC from

0.823 to

0.876.

[1]

GUSTO-IV

(2007)

2081 NSTE-

ACS patients

1-Year

Mortality

GDF15, NT-

proBNP, hs-

cTnT, hs-

CRP

GDF15 (AUC

0.757) was a

strong

predictor,

adding

prognostic

information to

other

markers.

[10]

BIOMArCS

Cohort

844 post-

ACS patients

CV Mortality

& Recurrent

ACS

GDF15, hs-

cTnT, NT-

proBNP, hs-

CRP

Longitudinally

measured

GDF15 (HR

1.81) and hs-

cTnT (HR

1.61) were

independent

predictors.

[11]

Table 2: Prognostic Value of GDF15 in Chronic Heart Failure (CHF)
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Study/Coho
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Patient
Population

Endpoint
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Compared

Key
Findings
(Hazard
Ratio/C-
index)

Citation

Kempf et al.

(2007)

235 CHF

patients

12-Month

Mortality

GDF15 vs.

NT-proBNP,

LVEF, etc.

GDF15 was

an

independent

predictor

(P=0.003),

along with

LVEF.

[4]

van der Velde

et al. (2013)

209

advanced

CHF patients

All-Cause

Mortality

GDF15, NT-

proBNP, hs-

CRP, hs-TnT,

Gal-3

GDF15 (AUC

0.78) was the

most

predictive

marker,

stronger than

NT-proBNP

(AUC 0.63).

[5]

Meta-

Analysis

(2020)

6,244 CHF

patients

All-Cause

Mortality
GDF15

Per 1 LnU

increase in

GDF15: HR

1.06.

[7]

TRIUMPH

Cohort

496 acute HF

patients

All-Cause

Mortality &

HF

Rehospitaliza

tion

GDF15, NT-

proBNP, ST2,

Gal-3, cTnI

NT-proBNP

was the

strongest

predictor,

followed by

GDF15 and

ST2.

[12]

Table 3: Prognostic Value of GDF15 in Coronary Artery Disease (CAD)
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Study/Coho
rt

Patient
Population

Endpoint
Marker(s)
Compared

Key
Findings
(Hazard
Ratio/C-
index)

Citation

Zhao et al.

(2021)

3654 CAD

patients

MACE & All-

Cause Death

GDF15 vs.

Clinical

Model

GDF15

>1800 ng/L

was

independentl

y associated

with MACE

(HR 1.74)

and all-cause

death (HR

2.04).

[8]

Meta-

Analysis

(2020)

49,443 CAD

patients

All-Cause

Death, CV

Death, MI

GDF15 vs.

hs-TnT,

cystatin C,

hs-CRP, NT-

proBNP

Highest

GDF15 levels

independentl

y predicted

all-cause

death (HR

2.24), CV

death (HR

2.00), and MI

(HR 1.42).

[9]

Experimental Protocols
A summary of the methodologies from key cited studies is provided below to facilitate the

interpretation and replication of findings.

Study: L. Maristany et al. (2021) - Long-term prognostic value of GDF-15 in acute coronary

syndromes

Study Design: Prospective cohort study.
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Patient Cohort: 358 patients with Acute Coronary Syndromes (ACS) who underwent

coronary angiography.

Biomarker Measurement: Plasma GDF15 was measured.

Statistical Analysis: A clinical model including GRACE score, left ventricular ejection fraction

<40%, prior myocardial infarction, and age was used. The incremental prognostic value of

GDF15 was assessed for all-cause death. Net reclassification improvement and integrated

discrimination improvement were also calculated. A multivariate competing risk model was

used to assess the association between GDF15 and the incidence of heart failure and

myocardial infarction.

Study: GUSTO-IV Non–ST-Elevation Acute Coronary Syndrome trial

Study Design: Analysis of blood samples from a prospective, randomized, multicenter clinical

trial.

Patient Cohort: 2081 patients with non–ST-elevation acute coronary syndrome (NSTE-ACS).

Biomarker Measurement: GDF15 levels were determined by an immunoradiometric assay.

NT-proBNP, troponin T, and C-reactive protein were also measured.

Statistical Analysis: Patients were categorized into tertiles based on GDF15 levels. Cox

regression analysis was used to identify independent predictors of 1-year mortality. Receiver

operating characteristic (ROC) curve analysis was performed to assess the prognostic

accuracy of GDF15.

Study: van der Velde et al. (2013) - Incremental Prognostic Power of Novel Biomarkers in

Advanced Chronic Heart Failure

Study Design: Prospective observational cohort study.

Patient Cohort: 209 patients with advanced chronic heart failure (97% NYHA class III).

Biomarker Measurement: Circulating concentrations of NT-proBNP, GDF15, hs-CRP,

galectin-3, and hs-TnT were measured.
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Statistical Analysis: The primary endpoint was all-cause long-term mortality. The prognostic

value of each biomarker was assessed using univariate and multivariate Cox proportional

hazard regression models. The area under the curve (AUC) was calculated for each marker,

and the incremental value to NT-proBNP was determined using the integrated discrimination

improvement (IDI) and net reclassification improvement (NRI).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual framework for evaluating the prognostic utility

of GDF15 and its relationship with cardiovascular disease.

Patient Cohort
Biomarker Measurement

Prognostic Assessment Clinical Outcome

Patients with
Cardiovascular Disease
(e.g., ACS, CHF, CAD)

Plasma/Serum SamplesBlood Draw

Immunoassay for:
GDF15
hs-cTnT

NT-proBNP
hs-CRP

Statistical Analysis
(Cox Regression, C-index)

Biomarker Levels Comparison of
Prognostic Value

Adverse Cardiovascular Events
(Mortality, MACE, HF Hospitalization)

Predicts

Click to download full resolution via product page

Caption: Workflow for evaluating the prognostic value of GDF15.

Caption: GDF15 in the context of cardiovascular pathophysiology.

In conclusion, GDF15 has consistently demonstrated its potential as a valuable prognostic

marker across a spectrum of cardiovascular diseases. Its ability to provide information

independent of and incremental to established cardiac markers like hs-cTnT and NT-proBNP

positions it as a promising tool for enhanced risk stratification and patient management in the

future. Further research into its biological roles and clinical utility is warranted to fully integrate

GDF15 into routine clinical practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6612538?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6612538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

